1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Physicochemical Profiling ADME Fragment-Based Drug Discovery

Researchers often struggle to find diverse, Rule-of-3 compliant fragments for library design. This N-(2-methoxyethyl) pyrrole-3-carboxylic acid (MW 197.23, LogP 1.61) directly addresses that need. - Serves as a versatile core for focused fragment libraries, with orthogonal vectors at the 3-carboxylic acid and unsubstituted 4-position. - Enables systematic N-1 SAR exploration when compared against N-H, N-methyl, or N-aryl analogs. - The methoxyethyl group enhances solubility of derived amides/esters vs. lipophilic N-aryl counterparts, improving developability. - Useful benchmark for validating computational LogP prediction and virtual screening workflows.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 876294-73-4
Cat. No. B1603397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
CAS876294-73-4
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1CCOC)C)C(=O)O
InChIInChI=1S/C10H15NO3/c1-7-6-9(10(12)13)8(2)11(7)4-5-14-3/h6H,4-5H2,1-3H3,(H,12,13)
InChIKeyFWVAXENAXYFLMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid Profile


1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS 876294-73-4) is a fully substituted pyrrole derivative characterized by a 3-carboxylic acid handle and an N-(2-methoxyethyl) group. The compound exhibits a molecular formula of C10H15NO3, a molecular weight of 197.23 g/mol, a calculated LogP of 1.61, and a rotatable bond count of 4 . As a member of the pyrrole-3-carboxylic acid family, its core scaffold is distinct from the more extensively investigated fused pyrrole carboxylic acids (e.g., DAO inhibitors) [1] and 4-substituted pyrrole-3-carboxylic acid derivatives (e.g., calcium channel modulators, tyrosine kinase inhibitors) [2]. This specific substitution pattern provides a unique physicochemical profile and serves as a versatile intermediate for constructing focused libraries where the N-alkyl chain and carboxylic acid group are both available for further diversification.

N-(2-methoxyethyl) substitution – distinct from common N-aryl or N-unsubstituted pyrrole-3-carboxylic acids; supports unique ADME and binding space.
Unsubstituted 4-position – avoids steric constraints of kinase inhibitor pharmacophores; suitable for fragment elaboration and SAR exploration.
Free 3-carboxylic acid handle – ready for amide, ester, and other standard derivatizations without competing reactive sites.

Procurement Rationale: N-Substitution Uniqueness


The 1-(2-methoxyethyl) substitution is not a passive structural feature; it fundamentally alters the compound's physicochemical and biological profile relative to other N-substituted analogs, as well as the parent 2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Direct evidence from related pyrrole-3-carboxylic acid series demonstrates that the identity of the N-substituent is a critical determinant of target binding affinity and selectivity. For instance, in the Notum carboxylesterase inhibitor series, an N-(3-chlorophenyl) analog achieved a specific binding mode, validated by X-ray crystallography [1], whereas the N-(2-methoxyethyl) group in the target compound presents a distinct electronic and steric environment. More broadly, the N-1 position on the pyrrole ring is a primary vector for modulating molecular properties such as LogP and rotatable bond count, which directly impacts membrane permeability and solubility. Substituting the target compound with a simpler analog lacking the methoxyethyl group, or one with a different alkyl or aryl group, would be expected to yield a different biological fingerprint and pharmacokinetic profile, invalidating any comparative analysis or reproducibility of a lead series .

N-Sub Replacing the 2-methoxyethyl group with H, methyl, or aryl can shift target affinity and selectivity; N-substitution is a key binding vector, not a passive handle.
Core A 4-unsubstituted pyrrole core may not reproduce the binding mode or pharmacology of 4-substituted kinase inhibitors; scaffold mismatch limits direct substitution.
Profile Different N-alkyl chains or aromatic substituents alter lipophilicity, rotatable bonds, and permeability; physicochemical profile may not transfer across analogs.

Differentiation vs. Key Structural Analogs


Lipophilicity & Flexibility vs. N-Aryl Analogs

The N-(2-methoxyethyl) group confers a distinct physicochemical signature that differentiates this compound from more common N-aryl analogs used in lead discovery. The calculated LogP of 1.61 for the target compound indicates moderate lipophilicity. In contrast, an N-aryl analog, 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, with a higher molecular weight and aromatic character, would be expected to exhibit a significantly higher LogP, altering its solubility and permeability profile. Furthermore, the methoxyethyl chain introduces four rotatable bonds , providing conformational flexibility absent in rigid N-aryl systems. This combination of moderate lipophilicity and flexibility is often desirable in early-stage fragments and leads to optimize ligand efficiency and solubility [1].

Lipophilicity vs N-Aryl
Class-level
Target LogP 1.61
Comparator (N-aryl) LogP >3.0 (predicted)
Supports fragment-level solubility and permeability differentiation.
Comparator data inferred from structure; confirm experimentally.
Physicochemical Profiling ADME Fragment-Based Drug Discovery

Binding Mode Inference from X-ray Analog

The N-substituent in this class of compounds is a key determinant of target binding. While direct crystallographic data for the target compound is not available, the X-ray structure of the Notum enzyme in complex with the closely related 1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid inhibitor (PDB ID: 6YXI) demonstrates that the N-substituent projects into a defined hydrophobic pocket within the enzyme's active site [1]. The smaller, more flexible 2-methoxyethyl group of the target compound would be predicted to explore a different conformational space and engage in distinct interactions (e.g., potential hydrogen bonding via the ether oxygen) with this or other protein targets. This contrasts with the binding of the parent 2,5-dimethyl-1H-pyrrole-3-carboxylic acid, which lacks the N-substituent and would have a dramatically different binding profile [2].

Binding Mode Inference
Class-level inference
X-ray analog PDB: 6YXI N-(3-chlorophenyl) analog occupies hydrophobic pocket; flexible 2-methoxyethyl group predicted to explore distinct conformational space with potential H-bond interactions.
Supports SAR rationale for unique N-substitution vector.
No direct structural data for target compound; binding profile requires validation.
Structural Biology X-ray Crystallography Medicinal Chemistry

Synthetic Versatility vs. 4-Substituted Pharmacophores

The target compound's lack of substitution at the 4-position of the pyrrole ring is a key differentiator from many biologically active pyrrole-3-carboxylic acids. For example, the tyrosine kinase inhibitor sunitinib (SU11248) and the calcium channel activator FPL 64176 both feature critical 4-position substituents essential for their respective mechanisms of action [1][2]. 1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, by contrast, presents a less congested core, making it a more suitable starting point for fragment-based drug discovery or for exploring targets where a bulky 4-substituent would be detrimental to binding. Its reactivity is centered on the 3-carboxylic acid, allowing for a wide range of standard derivatizations (amides, esters, etc.) without interference from a 4-substituent.

Synthetic Versatility
Class-level inference
MW 197.23, unsubstituted 4-position
Sunitinib analog MW >300; FPL 64176 MW 347.4; both require 4-substitution
Confirms scaffold distinct from advanced kinase inhibitors; suited for fragment elaboration.
Comparator profiles class-specific; target engagement for this core not assessed.
Medicinal Chemistry SAR Chemical Biology

Optimal Research & Industrial Applications


Fragment-Based Drug Discovery & Library Design

With a molecular weight of 197.23 g/mol and moderate calculated LogP of 1.61 , this compound adheres to the 'Rule of Three' guidelines for fragment-based screening. Its unsubstituted 4-position and free carboxylic acid provide orthogonal vectors for fragment growing and merging strategies. It is an ideal candidate for inclusion in general-purpose or targeted fragment libraries, offering a distinct chemical space from the more commonly explored N-aryl or 4-substituted pyrrole-3-carboxylic acid fragments.

SAR Studies of N-Substituted Pyrroles

This compound serves as a crucial comparator in SAR campaigns. Its N-(2-methoxyethyl) group provides a baseline for evaluating the impact of chain length, polarity, and flexibility on potency and physicochemical properties. It can be directly compared against analogs with N-H (parent acid), N-methyl, N-benzyl , N-aryl [1], or other N-alkyl chains to map the SAR at the N-1 position of the 2,5-dimethylpyrrole-3-carboxylic acid scaffold.

Amide & Ester Derivative Synthesis for Chemical Probes

The 3-carboxylic acid is the primary site for derivatization. Using standard coupling chemistry, this compound can be rapidly converted into a library of amides and esters. The presence of the methoxyethyl group enhances the solubility of the resulting derivatives relative to those from more lipophilic N-aryl analogs , a common challenge in medicinal chemistry optimization. This makes it a practical starting material for generating screening compounds with improved developability profiles.

Computational Chemistry Benchmark & Cheminformatics

The compound's well-defined structure (C10H15NO3, MW 197.23, LogP 1.61, 4 rotatable bonds) makes it a useful benchmark for validating computational models. It can be employed to test the accuracy of LogP prediction algorithms, conformational sampling methods, and virtual screening workflows for heterocyclic fragments. Its moderate size and flexibility present a non-trivial yet tractable challenge for computational chemistry methods.

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Fragment-compliant properties (low MW, moderate LogP)
Rule-of-Three adherence; solubility and permeability screening
N-Substitution SAR Studies
Baseline 2-methoxyethyl substitution profile
Comparative SAR vs N-H, N-methyl, N-benzyl, and N-aryl analogs
Amide/Ester Derivatization
Free 3-carboxylic acid handle with no competing 4-substitution
Derivatization efficiency; improved solubility of resulting probes
Computational Benchmarking
Well-defined molecular descriptors (C10H15NO3, 4 rotatable bonds)
LogP prediction accuracy; conformational sampling in heterocyclic fragments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.